molecular formula C18H18N4O2 B11002761 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11002761
M. Wt: 322.4 g/mol
InChI Key: PMZQMQKLKCPQFS-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran moiety, a pyrazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The benzofuran and pyrazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual presence of benzofuran and pyrazole rings, along with the carboxamide group, allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methylpyrrol-2-yl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-22-7-2-3-14(22)11-19-18(23)16-10-15(20-21-16)12-4-5-17-13(9-12)6-8-24-17/h2-5,7,9-10H,6,8,11H2,1H3,(H,19,23)(H,20,21)

InChI Key

PMZQMQKLKCPQFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

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